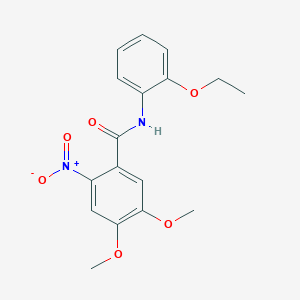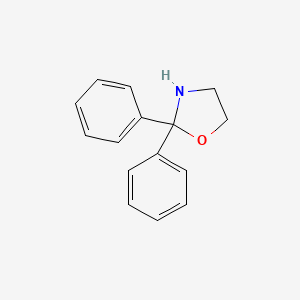
N-(2-chlorophenyl)-N'-(2-thienylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-N'-(2-thienylmethyl)thiourea, also known as DMTU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DMTU is a thiourea derivative that has been synthesized by various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
N-(2-chlorophenyl)-N'-(2-thienylmethyl)thiourea acts as a scavenger of ROS and NO, which are involved in various physiological and pathological processes. This compound has been shown to scavenge superoxide anion (O2•−), hydrogen peroxide (H2O2), and peroxynitrite (ONOO−), which are all ROS that can cause cellular damage. This compound also scavenges NO, which is involved in vasodilation, neurotransmission, and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. This compound has been shown to inhibit lipid peroxidation and reduce oxidative stress in various cell types. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(2-chlorophenyl)-N'-(2-thienylmethyl)thiourea has several advantages for lab experiments, including its stability and solubility in water and organic solvents. This compound is also relatively inexpensive and easy to synthesize. However, this compound has some limitations, including its potential toxicity at high concentrations and its potential interference with other assays.
Future Directions
There are several future directions for research on N-(2-chlorophenyl)-N'-(2-thienylmethyl)thiourea, including its potential therapeutic applications in oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be used in combination with other antioxidants and anti-inflammatory agents to enhance their therapeutic effects. Further studies are needed to determine the optimal dosage and administration of this compound for its potential therapeutic applications.
Synthesis Methods
N-(2-chlorophenyl)-N'-(2-thienylmethyl)thiourea can be synthesized by reacting 2-chlorobenzylamine with thioacetamide in the presence of a base such as potassium hydroxide. The reaction yields this compound as a white crystalline solid. Other methods of synthesis have also been reported in the literature.
Scientific Research Applications
N-(2-chlorophenyl)-N'-(2-thienylmethyl)thiourea has been used in various scientific research applications, including antioxidant and anti-inflammatory studies, as well as in the study of nitric oxide (NO) metabolism. This compound has been shown to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation, making it a potential therapeutic agent for oxidative stress-related diseases. Additionally, this compound has been used as a NO scavenger to study NO-mediated signaling pathways.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2S2/c13-10-5-1-2-6-11(10)15-12(16)14-8-9-4-3-7-17-9/h1-7H,8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQCHKXLTVHDAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NCC2=CC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5864568.png)

![2-[(3-chlorobenzyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5864581.png)


![8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5864600.png)
![2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5864602.png)

![N-(2-ethyl-6-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5864613.png)
![N-(tert-butyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5864627.png)

![1-(3-chlorophenyl)-4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5864634.png)

![(3-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5864653.png)